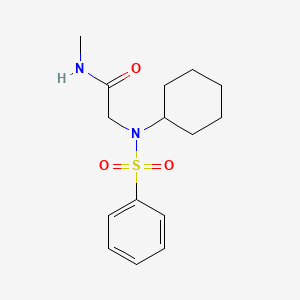

N~2~-cyclohexyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves innovative methods and reactions. For instance, stereoselective [3+2] cycloaddition facilitated by a removable PhSO₂CF₂ group provides a method for the synthesis of cyclic sulfoximines, demonstrating the role of sulfonyl groups in facilitating cycloaddition reactions and enabling subsequent transformations of cyclic sulfoximines to cyclic sulfinamides (Wenchao Ye et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to N2-cyclohexyl-N1-methyl-N2-(phenylsulfonyl)glycinamide can be elucidated through various spectroscopic techniques. The characterization of cardo polysulfonates, for example, is supported by IR and NMR spectral data, indicating the presence of specific functional groups and the overall structure of the polymers (F. D. Karia & P. H. Parsania, 1999).

Chemical Reactions and Properties

Chemical reactions involving phenylsulfonyl groups are diverse. For example, N-(Phenylsulfonyl)- and N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl azides undergo cyclization to tetrazoles and decomposition to benzonitriles, demonstrating the reactivity of sulfonyl groups in facilitating cyclization and rearrangement reactions (S. Ito et al., 1984).

Physical Properties Analysis

The physical properties of compounds with sulfonyl groups are significant for their application and handling. For instance, visible-light-promoted radical (phenylsulfonyl)methylation reactions demonstrate the impact of sulfonyl groups on the reactivity under light irradiation, providing a mild and efficient access to various (phenylsulfonyl)methylated compounds (Fei Liu & Pixu Li, 2016).

Chemical Properties Analysis

The chemical properties of N2-cyclohexyl-N1-methyl-N2-(phenylsulfonyl)glycinamide and related compounds reflect their reactivity and stability. The synthesis and characterization of cardo polysulfonates, for example, highlight the solubility, acid and alkali resistance, and moderate biological activities of these compounds, indicating their chemical resilience and potential biological interactions (F. D. Karia & P. H. Parsania, 1999).

作用機序

Target of Action:

The primary target of N2-cyclohexyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide is notably pseudouridine residues in RNA . Specifically, it selectively modifies and derivatizes pseudouridine, thiouridine, and 2-methylthio-6-isopentenyladenosine nucleosides . These modified RNA residues play essential roles in various cellular processes, including gene expression, RNA stability, and protein synthesis.

Mode of Action:

The compound achieves its effects through a facile sequencing technique . By interacting with pseudouridylate residues, it alters their chemical properties, allowing for detection by methods such as matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) . This interaction likely involves covalent modifications or structural changes within the RNA molecule.

Action Environment:

Environmental factors play a crucial role:

特性

IUPAC Name |

2-[benzenesulfonyl(cyclohexyl)amino]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-16-15(18)12-17(13-8-4-2-5-9-13)21(19,20)14-10-6-3-7-11-14/h3,6-7,10-11,13H,2,4-5,8-9,12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERSLRXOPDEVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-cyclohexyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5776011.png)

![ethyl (2-{[(3,5-dimethylphenyl)amino]carbonyl}phenyl)carbamate](/img/structure/B5776014.png)

![3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5776026.png)

![N-[4-(cyanomethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5776028.png)

![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)